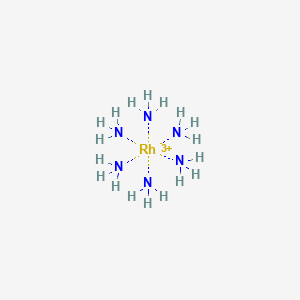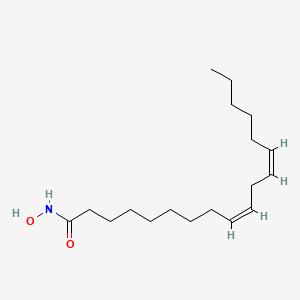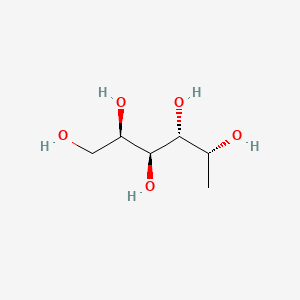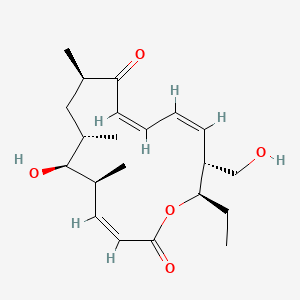
Mycinamicin IV aglycone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mycinamicin IV aglycone is a natural product found in Micromonospora griseorubida with data available.
Aplicaciones Científicas De Investigación
Total Synthesis of Mycinamicin IV Mycinamicin IV, a 16-membered macrolide, has been synthesized as part of a collective approach to macrolide antibiotics. This synthesis is significant for its integration of catalysis-based routes and the establishment of robust de novo syntheses for various types of deoxy sugars, demonstrating the flexibility of this approach in creating complex natural products (Späth & Fürstner, 2021).
Chemical Degradation and Configuration Studies Studies on the chemical degradation and absolute configuration of mycinamicins, including mycinamicin IV, provide insights into the structural elucidation and stereochemistry of these compounds. This research is foundational in understanding the chemical nature and potential applications of mycinamicin IV (Kinoshita et al., 1985).
Mass Spectral Studies Chemical ionization mass spectra of mycinamicins, including mycinamicin IV, reveal insights into their structural properties. This analysis contributes to our understanding of the fragmentation patterns and molecular characteristics of these antibiotics (Harada et al., 1985).
Bioactive Compound Production The introduction of d-mycinose biosynthetic genes into Micromonospora species demonstrates the potential for producing bioactive compounds, like rosamicin derivatives, using mycinamicin IV aglycone as a framework. This research showcases the possibilities in engineered biosynthesis for creating novel compounds (Anzai et al., 2009).
Mycinamicin Biosynthesis and Polyketide Synthesis The targeted inactivation of polyketide synthase in Micromonospora griseorubida highlights the role of mycinamicin IV in the biosynthesis of mycinamicin antibiotics. Understanding the biosynthetic pathways of such compounds is crucial for exploring their potential applications (Anzai et al., 2004).
Structural and Biochemical Studies on Enzymes Interacting with Mycinamicin IV Investigations into the structure and dynamics of enzymes like MycG, which interact with mycinamicin IV, provide valuable insights into the biochemical processes involved in the biosynthesis of macrolide antibiotics. This research is instrumental in understanding the enzymatic mechanisms that modify mycinamicin IV (Tietz et al., 2017).
Hybrid Antibiotic Production Genetic engineering of Micromonospora species to produce hybrid macrolide antibiotics using mycinamicin IV aglycone demonstrates the potential of biotechnological approaches in creating new antibiotic compounds (Sakai et al., 2012).
Functional Analysis of Enzymes in Mycinamicin Biosynthesis The functional analysis of cytochrome P450 enzymes, which are involved in mycinamicin biosynthesis, has implications for understanding the role of mycinamicin IV in these pathways. This research provides insights into the enzymatic modification processes of macrolide antibiotics (Anzai et al., 2012).
Propiedades
Número CAS |
77704-61-1 |
|---|---|
Fórmula molecular |
C21H32O5 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |
InChI |
InChI=1S/C21H32O5/c1-5-19-17(13-22)8-6-7-9-18(23)15(3)12-16(4)21(25)14(2)10-11-20(24)26-19/h6-11,14-17,19,21-22,25H,5,12-13H2,1-4H3/b8-6-,9-7-,11-10-/t14-,15+,16-,17+,19+,21+/m0/s1 |
Clave InChI |
HUAKBQRUWMYNSD-NMQQROTKSA-N |
SMILES isomérico |
CC[C@@H]1[C@H](/C=C\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C\C(=O)O1)C)O)C)C)CO |
SMILES |
CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)CO |
SMILES canónico |
CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)CO |
Sinónimos |
mycinamicin IV aglycone mycinolide IV |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



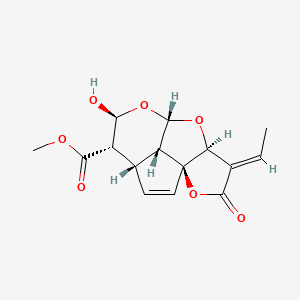
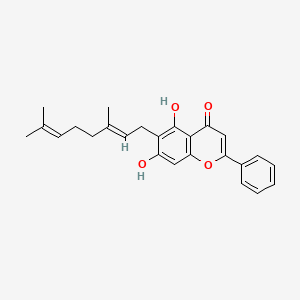
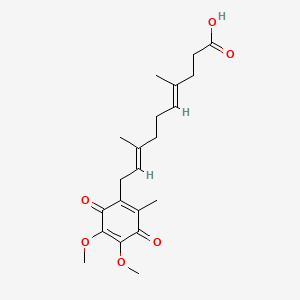
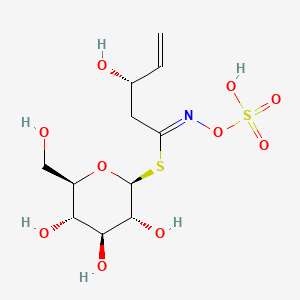
![N-[3-[5,8-bis[3-[acetyl(hydroxy)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide](/img/structure/B1234748.png)

![(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6'-[4-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1234751.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide](/img/structure/B1234752.png)
![Calcium;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate](/img/structure/B1234753.png)

